molecular formula C10H13NO B3238507 5-Cyclopropyl-2-ethoxypyridine CAS No. 1414870-85-1

5-Cyclopropyl-2-ethoxypyridine

Cat. No.: B3238507
CAS No.: 1414870-85-1
M. Wt: 163.22 g/mol
InChI Key: BNLVXFWCNVWNRF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-ethoxypyridine is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, featuring a cyclopropyl group at the 5-position and an ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-ethoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-ethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Cyclopropyl-2-ethoxypyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-ethoxypyridine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can enhance binding affinity to target proteins or enzymes. The ethoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

    5-Cyclopropyl-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Cyclopropyl-2-propoxypyridine: Similar structure but with a propoxy group instead of an ethoxy group.

    5-Cyclopropyl-2-butoxypyridine: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 5-Cyclopropyl-2-ethoxypyridine is unique due to the specific combination of the cyclopropyl and ethoxy groups, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs .

Properties

IUPAC Name

5-cyclopropyl-2-ethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-12-10-6-5-9(7-11-10)8-3-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLVXFWCNVWNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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